molecular formula C28H19N3O4 B4850415 N-(5,6-di-2-furylfuro[2,3-d]pyrimidin-4-yl)-2,2-diphenylacetamide

N-(5,6-di-2-furylfuro[2,3-d]pyrimidin-4-yl)-2,2-diphenylacetamide

Cat. No.: B4850415
M. Wt: 461.5 g/mol
InChI Key: IHPHADWUUTWHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,6-di-2-furylfuro[2,3-d]pyrimidin-4-yl)-2,2-diphenylacetamide, also known as DFP-10825, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(5,6-di-2-furylfuro[2,3-d]pyrimidin-4-yl)-2,2-diphenylacetamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. This compound has also been shown to inhibit the activity of various enzymes, including HDACs, PARP-1, and COX-2.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta accumulation and tau hyperphosphorylation, improve cognitive function, and protect neurons from oxidative stress. In Parkinson's disease, this compound has been found to protect dopaminergic neurons from oxidative stress and neuroinflammation.

Advantages and Limitations for Lab Experiments

N-(5,6-di-2-furylfuro[2,3-d]pyrimidin-4-yl)-2,2-diphenylacetamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound also has some limitations, including its poor solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research on N-(5,6-di-2-furylfuro[2,3-d]pyrimidin-4-yl)-2,2-diphenylacetamide. One potential direction is to investigate the efficacy of this compound in other diseases, such as multiple sclerosis and Huntington's disease. Another direction is to optimize the synthesis method of this compound to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets for this compound.
Conclusion:
In conclusion, this compound is a novel compound with potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it has been shown to modulate various signaling pathways and inhibit the activity of various enzymes. This compound has several advantages for lab experiments, including its high potency, selectivity, and low toxicity, but it also has some limitations, including its poor solubility in water. Further research is needed to elucidate the mechanism of action of this compound and to identify potential drug targets for this compound.

Scientific Research Applications

N-(5,6-di-2-furylfuro[2,3-d]pyrimidin-4-yl)-2,2-diphenylacetamide has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, this compound has been shown to improve cognitive function by reducing amyloid-beta accumulation and tau hyperphosphorylation. In Parkinson's disease, this compound has been found to protect dopaminergic neurons from oxidative stress and neuroinflammation.

Properties

IUPAC Name

N-[5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3O4/c32-27(22(18-9-3-1-4-10-18)19-11-5-2-6-12-19)31-26-24-23(20-13-7-15-33-20)25(21-14-8-16-34-21)35-28(24)30-17-29-26/h1-17,22H,(H,29,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPHADWUUTWHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C4C(=C(OC4=NC=N3)C5=CC=CO5)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5,6-di-2-furylfuro[2,3-d]pyrimidin-4-yl)-2,2-diphenylacetamide
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N-(5,6-di-2-furylfuro[2,3-d]pyrimidin-4-yl)-2,2-diphenylacetamide
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N-(5,6-di-2-furylfuro[2,3-d]pyrimidin-4-yl)-2,2-diphenylacetamide
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N-(5,6-di-2-furylfuro[2,3-d]pyrimidin-4-yl)-2,2-diphenylacetamide
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N-(5,6-di-2-furylfuro[2,3-d]pyrimidin-4-yl)-2,2-diphenylacetamide
Reactant of Route 6
N-(5,6-di-2-furylfuro[2,3-d]pyrimidin-4-yl)-2,2-diphenylacetamide

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